3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
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Overview
Description
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a chemical compound with a complex structure that includes a chlorinated and fluorinated phenyl ring, a cyclopropyl-substituted pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the chlorination and fluorination of a phenyl ring, followed by the introduction of a cyclopropyl group to a pyridine ring. The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated phenyl ring, where the chlorine or fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenyl derivatives and cyclopropyl-substituted pyridines. Examples include:
- 3-chloro-4-fluorophenyl isocyanate
- 3-chloro-4-fluorophenylboronic acid
Uniqueness
What sets 3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research applications and the development of new materials or therapeutic agents.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-8-12(1-5-17(16)20)2-6-18(23)22-10-13-7-15(11-21-9-13)14-3-4-14/h1,5,7-9,11,14H,2-4,6,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWRVZPESPLNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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